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D-Fructose-d7

Cat. No.: B1161163
M. Wt: 187.2
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Description

Significance of Deuterium-Labeled Compounds in Metabolic Investigations

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are particularly significant tools in metabolic investigations. clearsynth.com This substitution of a hydrogen atom with a deuterium atom is a minimal chemical change, yet it provides a powerful means to trace the journey of molecules through the body. nih.gov A key principle underlying their utility is the deuterium kinetic isotope effect (KIE). symeres.comnih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H), meaning that reactions involving the cleavage of a C-D bond often proceed at a slower rate. nih.govjuniperpublishers.com This effect can be exploited to study reaction mechanisms and can also enhance the metabolic stability of a drug by slowing its breakdown, potentially leading to a longer biological half-life. symeres.comjuniperpublishers.com

The applications of deuterium-labeled compounds in metabolic research are extensive. They serve as ideal tracers for studying how potential drug candidates are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comacs.org By tracking the labeled compound, researchers can identify metabolic pathways, determine the structure of metabolites, and gain a clearer understanding of a drug's pharmacokinetic profile. symeres.comclearsynth.com This information is crucial for optimizing drug design to improve efficacy and safety. nih.gov Furthermore, deuterated compounds are widely used as internal standards in mass spectrometry for the precise quantification of their non-labeled counterparts in complex biological samples. acs.org Their use in NMR spectroscopy also helps in determining the three-dimensional structure of proteins and studying protein-ligand interactions. clearsynth.comsimsonpharma.com

Rationale for D-Fructose-d7 as a Specific Probe for Carbohydrate Metabolism

This compound is a deuterated form of D-Fructose, a naturally occurring monosaccharide that plays a significant role in carbohydrate metabolism. medchemexpress.comnih.gov The rationale for using this compound as a specific probe stems from its ability to trace the unique metabolic pathways of fructose (B13574), which are distinct from those of other sugars like glucose. vulcanchem.comnih.gov Fructose is primarily metabolized in the liver, where it enters pathways such as glycolysis (energy production), lipogenesis (fat storage), and can be interconverted with glucose. vulcanchem.comresearchgate.net The seven deuterium labels on the this compound molecule allow researchers to distinguish fructose-derived metabolites from those originating from other sources, providing a clear picture of its metabolic fate. vulcanchem.com

Recent research has highlighted the value of deuterated fructose in investigating metabolic changes associated with diseases like liver cancer. nih.gov Studies have shown that fructose metabolism can be reprogrammed in cancer cells. nih.gov Deuterium metabolic imaging (DMI) using deuterated fructose has emerged as a powerful technique to monitor these changes in real-time. nih.govnih.gov A significant advantage of using deuterated fructose over deuterated glucose in liver studies is that the signal from deuterated water (HDO), a metabolic byproduct, is less likely to be contaminated by metabolism occurring elsewhere in the body, as fructose metabolism is predominantly hepatic. nih.govnih.gov This specificity allows for a more confident assessment of metabolic flux in the liver, overcoming limitations seen with deuterated glucose, where signals can overlap with its storage form, glycogen. nih.govnih.gov Therefore, this compound serves as an invaluable and specific tracer for elucidating the complex roles of fructose in both normal physiology and in pathological conditions like metabolic syndrome and non-alcoholic fatty liver disease. vulcanchem.com

Historical Development and Evolution of Deuterated Sugar Applications in Biological Systems

The use of stable isotopes as tracers in biological research has a history stretching back nearly a century. The story begins with the discovery of isotopes by Frederick Soddy, which revealed that elements could exist in chemically identical forms with different masses due to varying numbers of neutrons. nih.gov This was followed by the invention of early mass spectrometers, which enabled the identification and quantification of these isotopes. nih.gov A pivotal moment came in the 1930s, when researchers first utilized stable isotopes to study metabolism. numberanalytics.com

The application of deuterium labeling to drug compounds began to emerge in the early 1960s. nih.gov Initially, the focus was on using these compounds as metabolic and pharmacokinetic probes. juniperpublishers.com Over the decades, advancements in analytical technologies, particularly mass spectrometry and NMR, greatly expanded the scope and precision of studies using deuterated molecules. numberanalytics.comnih.gov

The application of deuterated sugars specifically has evolved significantly. Initially used to trace fundamental metabolic pathways, their role has become increasingly sophisticated. youtube.comosti.gov For instance, deuterated glucose has been used to study its incorporation into glycogen. youtube.com More recently, the development of techniques like Deuterium Metabolic Imaging (DMI) has allowed for the non-invasive, real-time visualization of metabolic fluxes in vivo. nih.govnih.gov This has been particularly impactful in cancer research, where probes like deuterated fructose are being explored to detect and characterize tumors by revealing their unique metabolic signatures. nih.govnih.gov The journey of deuterated sugars from simple tracers to sophisticated imaging agents illustrates the continuous evolution of stable isotope applications in uncovering the complexities of biological systems.

Research Applications of Deuterium-Labeled Compounds

Application AreaDescriptionKey Advantages
Metabolic Pathway Tracing Following the course of a molecule through absorption, distribution, metabolism, and excretion (ADME) pathways. clearsynth.comsimsonpharma.comProvides clear insights into the fate of compounds in vivo; helps identify and characterize metabolites. symeres.com
Pharmacokinetic Studies Understanding the behavior and stability of drugs in biological systems. nih.govsimsonpharma.com The Kinetic Isotope Effect (KIE) can slow metabolism, increasing a drug's half-life. symeres.comjuniperpublishers.comCan improve a drug's metabolic profile, potentially leading to better efficacy and safety. nih.gov
Quantitative Analysis Used as internal standards for highly accurate measurement of their non-labeled counterparts in complex samples using mass spectrometry. acs.orgImproves precision and accuracy of analytical measurements. symeres.com
Mechanistic Studies Investigating the step-by-step process of chemical and enzymatic reactions. symeres.comsimsonpharma.com The KIE helps to identify rate-limiting steps involving C-H bond cleavage. nih.govElucidates fundamental biochemical processes.
Metabolic Imaging Non-invasively visualizing metabolic activity in real-time within living organisms using techniques like Deuterium Metabolic Imaging (DMI). nih.govnih.govAllows for spatial and temporal tracking of metabolic fluxes, particularly useful in disease diagnosis and monitoring. nih.gov

Key Fructose Metabolic Pathways Investigated with this compound

Metabolic PathwayPhysiological RelevanceInsights from this compound
Glycolysis The breakdown of carbohydrates to release energy for cellular functions. vulcanchem.comTraces the contribution of fructose to cellular energy production. vulcanchem.com
Lipogenesis The metabolic process of forming fat (triglycerides) from acetyl-CoA, often linked to excess carbohydrate intake. vulcanchem.comresearchgate.netQuantifies the conversion of fructose into fatty acids, a key factor in conditions like non-alcoholic fatty liver disease. vulcanchem.com
Glucose-Fructose Interconversion The ability of the liver to convert fructose into glucose and vice-versa, maintaining glucose homeostasis. vulcanchem.comElucidates the dynamics and rate of conversion between these two important monosaccharides. vulcanchem.com
Cancer Metabolism The altered metabolic pathways used by cancer cells to support their rapid growth and proliferation. nih.govServes as an imaging probe to detect specific metabolic reprogramming in tumors, such as in liver cancer. nih.govnih.gov

Properties

Molecular Formula

C₆H₅D₇O₆

Molecular Weight

187.2

Synonyms

Advantose FS 95-d7;  D-(-)-Fructose-d7;  D-(-)-Levulose-d7;  D-Arabino-2-hexulose-d7;  Fructose;  Fruit Sugar-d7;  Fujifructo L 95-d7;  Furucton-d7;  Hi-Fructo 970-d7;  Krystar-d7;  Krystar 300-d7;  Levulose-d7;  Nevulose-d7;  Sugar Fruit-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of D Fructose D7

Chemo-Enzymatic Synthesis Pathways for D-Fructose-d7 and its Derivatives

Chemo-enzymatic methods leverage the high stereo- and regioselectivity of enzymes to catalyze key steps in the synthesis, which can be difficult to achieve through conventional chemistry alone. ub.edu These pathways often combine enzymatic transformations with chemical steps to construct the target molecule. nih.govacs.org For instance, the synthesis of rare sugars can be achieved through a chemo-enzymatic process involving regioselective oxidation by an enzyme, followed by stereoselective chemical reduction. rsc.org

Enzymes are instrumental in achieving stereoselective deuterium (B1214612) incorporation. One common strategy involves the enzymatic isomerization of a deuterated precursor. For example, glucose-6-phosphate isomerase can catalyze the conversion of deuterated glucose-6-phosphate to fructose-6-phosphate (B1210287). In this process, the enzyme controls the stereochemistry of the proton (or deuteron) exchange at specific carbon atoms. vanderbilt.edu

Another technique involves enzyme-catalyzed hydrogen-deuterium (H-D) exchange reactions. Specific oxidoreductase enzymes can facilitate the exchange of hydrogen atoms with deuterium from a deuterated solvent like deuterium oxide (D₂O) at the enzyme's active site. This approach allows for the introduction of deuterium at positions that are stereochemically defined by the enzyme's structure. The synthesis of various sugar-related polyhydroxylated compounds often relies on enzymatic aldol (B89426) addition reactions, a key step where stereochemistry is precisely controlled. ub.edu

The choice of starting material is fundamental to the success of a chemo-enzymatic synthesis. A frequently used precursor for producing this compound is D-Glucose-d7. vanderbilt.edu This fully deuterated glucose molecule serves as a readily available starting block. The enzymatic conversion of D-Glucose-d7 to this compound can be accomplished through the action of isomerases. For example, studies on glucose cycling in pancreatic islets use [1,2,3,4,5,6,6-²H₇]glucose (D-Glucose-d7) as a tracer, which is then enzymatically converted to D-Fructose-6-phosphate-d7 within the cell. vanderbilt.edu

The preparation of these deuterated precursors themselves involves synthetic methods, often utilizing transition metal catalysts for H-D exchange on the starting monosaccharide. researchgate.net Commercially, isotopically labeled compounds like D-Glucose-d7 are available with high isotopic purity, typically around 98 atom % D. vanderbilt.edu

Stereoselective Deuterium Incorporation Techniques

Isotopic Purity and Positional Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for assessing positional isotopic enrichment. Since deuterium is NMR-inactive under standard ¹H NMR conditions, the positions where deuterium has replaced hydrogen will show a disappearance or significant reduction of the corresponding proton signals. vulcanchem.com Advanced NMR techniques can further confirm the location and stereochemistry of the incorporated deuterium.

Positional enrichment analysis has become a critical technique for understanding metabolic pathways by tracing the fate of specific atoms from a labeled substrate. nih.gov For example, by analyzing glucose derivatives, the loss of a deuterium atom at the C2 position can be specifically identified, providing insights into glucose-fructose interconversion pathways. vanderbilt.edu

Table 1: Comparison of Physicochemical Properties

Property Natural D-Fructose This compound
Molecular Formula C₆H₁₂O₆ C₆H₅D₇O₆ medchemexpress.com
Molecular Weight 180.16 g/mol vulcanchem.com 187.20 g/mol vulcanchem.commedchemexpress.com
Deuterium Positions None 1,1,3,4,5,6,6
Mass Spectrometry (M+) m/z 180 vulcanchem.com m/z 187 vulcanchem.com

| Appearance | White solid | White to off-white solid medchemexpress.com |

Table 2: Typical Analytical Specifications for this compound

Parameter Specification Method
Chemical Purity (HPLC) ≥99% medchemexpress.com High-Performance Liquid Chromatography
Isotopic Purity (Atom % D) ≥97% Mass Spectrometry

| Isotopic Enrichment | ≥98% medchemexpress.com | Mass Spectrometry / NMR Spectroscopy |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification (e.g., ¹H-NMR, ¹³C-NMR, ²H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful and specific incorporation of deuterium atoms into the D-Fructose molecule. nih.gov By comparing the spectra of this compound with its non-labeled counterpart, researchers can confirm the positions of deuteration. In solution, fructose (B13574) exists as an equilibrium mixture of several tautomers (cyclic isomers), primarily β-pyranose, β-furanose, α-furanose, and α-pyranose, which complicates NMR spectra. nih.govuoc.gr However, detailed analysis of each tautomer's spectrum allows for precise structural elucidation.

¹H-NMR (Proton NMR): This is the most direct method for verifying the positions of deuteration. Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in the ¹H-NMR spectrum of this compound. vulcanchem.com For this compound, where deuterium atoms are located at the C1, C3, C4, C5, and C6 positions, the corresponding proton signals would disappear. vulcanchem.comsigmaaldrich.com

¹³C-NMR (Carbon-13 NMR): The substitution of hydrogen with deuterium can cause small changes in the chemical shifts of the attached and adjacent carbon atoms, known as isotopic effects. Additionally, the coupling patterns between carbon and deuterium (C-D) are different from carbon-proton (C-H) couplings. These changes in the ¹³C-NMR spectrum can provide secondary confirmation of deuteration. vulcanchem.com The chemical shifts for the primary tautomeric forms of fructose in solution have been well-documented, providing a baseline for comparison. researchgate.net

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H-NMR spectrum of this compound will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. vulcanchem.com This provides definitive proof of the presence and location of the deuterium labels.

The table below illustrates the expected changes in the ¹H-NMR spectrum for the major β-pyranose tautomer of D-Fructose upon deuteration to form this compound.

Table 1: Comparison of Representative ¹H-NMR Chemical Shifts for D-Fructose (β-pyranose form) and Expected Observations for this compound. nih.govresearchgate.net

PositionApprox. Chemical Shift (δ ppm) in D₂O for D-FructoseExpected Observation in ¹H-NMR of this compound
H-1, H-1'~3.70 - 4.00Signal absent
H-3~3.94Signal absent
H-4~4.07Signal absent
H-5~3.94Signal absent
H-6, H-6'~3.70 - 4.00Signal absent

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, allowing for the confirmation of its elemental composition and the quantification of isotopic labeling. measurlabs.com For this compound, HRMS serves two primary purposes: confirming the incorporation of seven deuterium atoms and determining the isotopic enrichment.

When D-Fructose is deuterated to produce this compound, its molecular weight increases due to the mass difference between deuterium (approx. 2.014 amu) and protium (approx. 1.008 amu). The molecular ion of this compound will appear at a higher mass-to-charge ratio (m/z) than that of natural D-Fructose. vulcanchem.com Specifically, a mass shift of +7 is expected. sigmaaldrich.com Analysis of the fragmentation patterns in the mass spectrum can also help confirm the positions of the deuterium labels. vulcanchem.com

Furthermore, HRMS is used to calculate the isotopic enrichment, which is the percentage of molecules that have been successfully labeled. By analyzing the relative intensities of the mass peaks for the fully deuterated molecule (M+7) and any partially deuterated or unlabeled species, the degree of deuteration, often referred to as "atom % D," can be accurately determined. vulcanchem.com Commercial batches of this compound often specify an isotopic purity of 97 atom % D or higher. sigmaaldrich.com

Table 2: Comparison of Molecular Properties of D-Fructose and this compound for Mass Spectrometry Analysis. vulcanchem.comsigmaaldrich.com

PropertyNatural D-FructoseThis compound
Molecular FormulaC₆H₁₂O₆C₆H₅D₇O₆
Molecular Weight (g/mol)180.16187.20
Base Molecular Ion (m/z)180187
Mass ShiftN/AM+7

Chromatographic Purification and Quality Control of this compound

Following synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are essential for achieving the high chemical purity required for its use as an internal standard or tracer.

Chromatographic Methods: Various liquid chromatography techniques can be employed for sugar purification. Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are particularly well-suited for separating polar compounds like sugars and their derivatives. oup.com Gas-liquid chromatography (GLC) can also be used, often after derivatization of the sugar, to separate and analyze isotopically labeled carbohydrates. capes.gov.br

Quality Control: A rigorous quality control process is necessary to ensure the identity, purity, and stability of the final product. This involves a suite of analytical tests:

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the chemical purity of the this compound, ensuring it is free from other sugars or contaminants. researchgate.net A typical purity specification is 99% or higher. sigmaaldrich.com HPLC can also be used to quantify potential degradation products, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), which can form during synthesis or storage. researchgate.net

Isotopic Purity: As discussed, HRMS is used to confirm the isotopic enrichment (e.g., 97 atom % D). sigmaaldrich.com

Identity Confirmation: NMR spectroscopy confirms the structure and the specific sites of deuteration.

Other Tests: Depending on the intended application, additional tests such as sterility and endotoxin (B1171834) testing may be performed. researchgate.net

The combination of these purification and quality control measures ensures that this compound meets the high standards required for its use in sensitive analytical and metabolic research.

Advanced Analytical Techniques Leveraging D Fructose D7 As a Tracer

Mass Spectrometry (MS) Applications in D-Fructose-d7 Metabolomics

Mass spectrometry (MS) is a cornerstone of metabolic research utilizing this compound. Its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio make it ideal for tracking deuterated compounds. When coupled with chromatographic separation techniques, MS offers robust platforms for comprehensive metabolite analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing this compound and its metabolites in biological samples. thermofisher.com LC separates compounds in a complex mixture before they are introduced into the mass spectrometer for detection. thermofisher.com This separation is crucial for distinguishing between isomers and overcoming matrix effects.

In the analysis of sugars like fructose (B13574), which are highly polar, specialized LC methods such as hydrophilic interaction liquid chromatography (HILIC) are often employed. For instance, a method using a SeQuant® ZIC®-pHILIC column can be used for the separation of fructose. sigmaaldrich.com The subsequent detection by MS allows for the specific monitoring of ions corresponding to this compound and its downstream metabolic products. The mass difference between the labeled and unlabeled compounds enables clear identification and quantification. vulcanchem.com High-resolution mass spectrometry (HRMS) coupled with LC can further enhance the specificity by providing accurate mass measurements, which aids in the confident identification of metabolites. nih.govresearchgate.net

Table 1: Example LC-MS Parameters for Fructose Analysis

Parameter Setting
Column SeQuant® ZIC®-pHILIC, PEEK, 150 x 4.6 mm, 5 μm
Mobile Phase [A] Acetonitrile; [B] 100 mM Ammonium Acetate pH 5 (80:20, A:B)
Flow Rate 1.5 mL/min
Column Temp. 40 °C
Injection Vol. 20 μL
Detection Mass Spectrometer (e.g., ESI-TOF)

This table presents typical parameters for the LC-MS analysis of fructose, which can be adapted for this compound tracer studies. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound and its metabolites. vulcanchem.com Sugars are not volatile and require chemical derivatization to increase their volatility for GC analysis. restek.commasonaco.org Common derivatization methods include trimethylsilylation (TMS) or conversion to oxime derivatives. masonaco.orgnih.govnih.gov

Once derivatized, the compounds are separated based on their boiling points and interactions with the GC column. The mass spectrometer then detects the unique fragmentation patterns of the derivatized this compound and its metabolites. For example, methyloxime peracetate derivatives of fructose produce characteristic fragments under electron impact (EI) ionization, allowing for their specific quantification. nih.gov The presence of deuterium (B1214612) atoms in this compound leads to a predictable mass shift in the molecular ion and its fragments, facilitating the tracing of the label through metabolic pathways. vulcanchem.com

Table 2: Common Derivatization Agents for GC-MS Analysis of Sugars

Derivatization Agent Abbreviation Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether
Methoxylamine hydrochloride / Acetic anhydride Methyloxime peracetate
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether

This table highlights common derivatization strategies used to prepare sugars for GC-MS analysis. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes in a sample. metsol.comthermofisher.com While often used for ¹³C/¹²C and ¹⁵N/¹⁴N ratios, its principles are adaptable for determining ²H/¹H ratios. metsol.comresearchgate.net In the context of this compound studies, GC-IRMS can be employed to analyze the deuterium enrichment in specific metabolites. dshs-koeln.de

The process typically involves coupling a gas chromatograph to an IRMS instrument via a combustion or pyrolysis interface. metsol.comthermofisher.com For deuterium analysis, the separated metabolites eluting from the GC are pyrolyzed at high temperatures, converting the organically bound hydrogen into H₂ and HD gas. bioscientifica.com The IRMS then measures the ratio of these gases with very high precision. metsol.comresearchgate.net This allows for the sensitive detection of small changes in the ²H/¹H ratio, making it possible to trace the deuterium from this compound as it is incorporated into various metabolic products. dshs-koeln.denih.gov This technique is particularly valuable for determining the fate of the deuterium atoms and understanding the intricacies of metabolic pathways.

Mass Isotopomer Distribution Analysis (MIDA) is a powerful analytical method that uses the distribution of mass isotopomers in a product molecule to determine the isotopic enrichment of its biosynthetic precursor. nih.gov This technique can be applied to studies using this compound to trace its metabolic fate and quantify its contribution to the synthesis of other molecules. nih.govnih.gov

When this compound is metabolized, the deuterium atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer patterns of these metabolites using MS, it is possible to calculate the proportion of the product that was synthesized from the labeled fructose precursor. MIDA is particularly useful for studying the synthesis of polymers like fatty acids and glucose. nih.govcsic.es For instance, by measuring the mass isotopomer distribution of newly synthesized fatty acids, researchers can quantify the contribution of fructose carbons to de novo lipogenesis. researchgate.net The combination of deuterium and ¹³C tracers in MIDA studies can provide even more detailed insights into metabolic fluxes. csic.esresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for ¹³C/¹²C or ²H/¹H Ratio Determination (Principles adaptable to deuterium)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Tracing Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed structural information about molecules in solution. It is a valuable tool in this compound tracing experiments for identifying metabolic products and studying enzyme kinetics.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to indirectly detect the presence of deuterium in metabolites derived from this compound. When a deuterium atom replaces a proton on a carbon atom, the corresponding signal in the ¹H-NMR spectrum disappears. This allows researchers to identify the positions in a metabolite that have incorporated deuterium. nih.gov

Furthermore, the coupling patterns between adjacent protons are affected by deuterium substitution, providing additional information about the location of the label. By comparing the ¹H-NMR spectra of metabolites from systems fed with this compound to those from control systems, it is possible to identify the metabolic products of fructose and to trace the pathways through which the deuterium label is transferred. nih.gov For example, the metabolism of deuterated fructose to lactate (B86563) can be observed by the appearance of specific ¹H-NMR signals corresponding to deuterated lactate isotopomers. nih.gov Studies have also utilized ¹H-NMR to investigate the tautomeric equilibrium of fructose in solution, which is crucial for understanding its reactivity. uoc.grresearchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Fructose
Lactate
Fatty acids
Glucose
Pyruvate (B1213749)
Dihydroxyacetone phosphate (B84403)
Fructose 1,6-bisphosphate
Glyceraldehyde 3-phosphate
Fructose 6-phosphate

¹³C-NMR for Carbon Scrambling and Positional Enrichment Analysis from Deuterated Precursors

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a pivotal technique for elucidating the metabolic fate of carbon atoms from labeled precursors. When this compound is introduced into a biological system, its carbon backbone is enzymatically processed and incorporated into various metabolites. By analyzing the ¹³C-NMR spectra of these products, researchers can map the flow of carbon and understand the intricate rearrangements, or "scrambling," that occur.

In studies of hepatic metabolism, hepatocytes were incubated with ¹³C-labeled fructose variants in the presence of deuterated water (D₂O). nih.gov The resulting ¹³C-NMR spectra of metabolites like glucose, lactate, and alanine (B10760859) revealed not only the incorporation of the ¹³C label but also the attachment of deuterium at specific positions. nih.gov This dual-labeling approach provides a deeper understanding of pathway dynamics. For instance, the presence of exogenous D-glucose was found to suppress the deuteration of certain carbon positions in glucose derived from ¹³C-labeled fructose, suggesting a shift in enzymatic activity, potentially favoring phosphorylation by hexokinase isoenzymes like glucokinase. nih.gov

The complexity of fructose's structure in solution, where it exists as multiple tautomers (isomeric forms in equilibrium), presents a challenge. researchgate.netresearchgate.net However, detailed ¹³C-NMR analysis allows for the assignment of distinct peaks to each tautomer, such as β-fructopyranose, α-fructofuranose, and β-fructofuranose. researchgate.netresearchgate.net This detailed characterization is essential for accurately interpreting metabolic studies. researchgate.netcapes.gov.brresearchgate.net The use of deuterated solvents in NMR is standard, but the analysis of deuterated substrates like this compound adds another layer of information. The deuterium substitution can lead to less intense and split signals for adjacent carbons in ¹³C-NMR spectra, a phenomenon that can be used to assign ambiguous peaks. olemiss.edu

Recent advancements in hyperpolarization techniques, such as Signal Amplification by Reversible Exchange-Relay (SABRE-Relay), have dramatically enhanced the sensitivity of ¹³C-NMR. researchgate.netresearchgate.net This allows for the detection of low-concentration metabolites at natural ¹³C abundance or from labeled precursors like D-Glucose-¹³C₆-d7. researchgate.netrsc.org Such methods enable the quantification of isomeric forms in a single measurement and can extend the lifetime of the hyperpolarized signal, crucial for tracking metabolic processes over time. researchgate.netresearchgate.net

Table 1: Representative ¹³C-NMR Chemical Shifts for D-Fructose Tautomers in D₂O This table is a generalized representation based on published data. Actual chemical shifts can vary slightly based on experimental conditions.

Carbon Positionβ-pyranose (ppm)β-furanose (ppm)α-furanose (ppm)
C-1~64~65~64
C-2~99~105~102
C-3~68~81~77
C-4~70~76~76
C-5~68~82~80
C-6~63~63~62
Source: Data compiled from multiple spectroscopic studies. researchgate.netresearchgate.nethmdb.caspectrabase.com

²H-NMR (Deuterium Magnetic Resonance Spectroscopy/Imaging - DMRS/DMI) for Direct Visualization of this compound Metabolism

Deuterium Magnetic Resonance Spectroscopy (DMRS) and Imaging (DMI) offer a direct and non-invasive window into the metabolism of deuterated compounds like this compound. medchemexpress.com Because deuterium is virtually absent in the body, the administration of a deuterated tracer results in signals that are free from background interference, providing high specificity for tracking the compound and its metabolic products. weizmann.ac.il

DMI has emerged as a powerful technique for mapping glucose uptake and metabolism in the brain and in tumors. weizmann.ac.ilresearchgate.netbiorxiv.org Following the administration of deuterated glucose, researchers can visualize its conversion into downstream metabolites like lactate and glutamine/glutamate (Glx), as well as the production of deuterated water (HDO). weizmann.ac.ilresearchgate.net Studies comparing D-Glucose-d7 with D-Glucose-d2 have shown that the d7 variant produces significantly larger signals, allowing for improved mapping and more accurate quantification of metabolic rates. researchgate.net This enhanced sensitivity is crucial for achieving the spatial and temporal resolution needed for clinical applications. weizmann.ac.il

Source: Information synthesized from studies on deuterated glucose and fructose metabolism. weizmann.ac.ilresearchgate.netbiorxiv.org

Hyphenated and Emerging Techniques for Comprehensive this compound Metabolite Fingerprinting

To gain a more complete picture of the metabolic landscape, researchers are turning to hyphenated and emerging analytical methods. These techniques combine the separation power of one method with the detection and identification capabilities of another, providing multi-dimensional data on complex biological samples.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase before they are measured by a mass spectrometer. gre.ac.ukcopernicus.org This additional dimension of separation is particularly valuable for distinguishing between isomers—molecules that have the same mass but different structures—which are common in carbohydrate metabolism. researchgate.netacs.org

The analysis of underivatized carbohydrates like fructose can be challenging because different isomers often have very similar collision cross-sections (a measure of their size and shape in the gas phase). researchgate.net However, IMS-MS can effectively separate fragment ions produced through collision-induced dissociation (CID). copernicus.orgresearchgate.netnih.gov By fragmenting the deuterated metabolites of this compound, researchers can generate unique "fingerprints" for each molecule, allowing for their unambiguous identification even in complex mixtures. researchgate.netnih.gov

The use of this compound in IMS-MS studies provides a clear mass shift of +7 atomic mass units compared to its unlabeled counterpart, simplifying its identification. vulcanchem.com Furthermore, deuterium labeling can subtly alter an ion's mass distribution, which in high-resolution IMS systems, can lead to measurable differences in drift time, aiding in separation. nih.gov This capability to separate and identify isomers and their fragments makes IMS-MS an ideal tool for detailed metabolite fingerprinting and for elucidating the complex structural transformations that this compound undergoes in biological systems. copernicus.orgresearchgate.net

Raman Spectroscopy for C-D Bond Detection in Deuterated Sugars

Raman spectroscopy is a non-invasive optical technique that provides detailed chemical "fingerprints" of molecules based on their vibrational modes. osti.govresearchgate.net A key advantage of using deuterated tracers like this compound is the unique vibrational signature of the carbon-deuterium (C-D) bond. The C-D stretching vibration appears in a region of the Raman spectrum (around 2070-2300 cm⁻¹) that is typically "silent" in biological samples, as there are no naturally occurring bonds that vibrate at this frequency. uidaho.edu

This "Raman silent region" allows for the highly specific detection and imaging of deuterated molecules and their metabolites without interference from the abundant C-H bonds found in all biological molecules. uidaho.edubiorxiv.org The intensity of the C-D Raman peak is proportional to the concentration of the deuterated substance, enabling quantitative analysis. uidaho.edu

Studies using deuterated glucose (D-Glucose-d7) have successfully demonstrated this principle. biorxiv.orgspringernature.com When cells are cultured with D-Glucose-d7, the C-D bond signal can be tracked as it is incorporated into newly synthesized lipids, proteins, and DNA. biorxiv.orgspringernature.com This technique, often coupled with microscopy (Raman microspectroscopy), allows for the visualization of metabolic activity within single cells and even in specific organelles like lipid droplets. osti.govuidaho.edu The same approach can be applied to this compound to monitor its uptake, consumption, and incorporation into various biomolecules in real-time and with high spatial resolution. uidaho.educnr.itresearchgate.net

Table 3: Characteristic Raman Bands for C-H and C-D Stretching Vibrations

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in this compound Studies
C-H Stretch ~2800 - 3000 Signal from all endogenous biomolecules (proteins, lipids, etc.).
C-D Stretch ~2070 - 2300 Specific signal from this compound and its deuterated metabolites. Located in the "Raman silent region."

Source: Data compiled from Raman spectroscopy studies of deuterated molecules. osti.govuidaho.edubiorxiv.org

Mechanistic Elucidation of Carbohydrate Metabolic Pathways Through D Fructose D7 Tracing

Fructose (B13574) Metabolism Pathways: Insights from Deuterium (B1214612) Labeling

The metabolism of fructose is a complex process, primarily occurring in the liver, and its dysregulation has been linked to various metabolic diseases. nih.govnih.gov Deuterium-labeled fructose, such as D-Fructose-d7, has become an invaluable tool for researchers to meticulously track its metabolic fate. vulcanchem.com

The liver is the primary site for fructose metabolism. nih.gov Upon entering hepatocytes, fructose is phosphorylated to fructose-1-phosphate (B91348) by ketohexokinase. mdpi.comresearchgate.net This initial step traps fructose within the cell and initiates the process of fructolysis. nih.gov Aldolase (B8822740) B then cleaves fructose-1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. mdpi.comresearchgate.net These intermediates can then enter several metabolic pathways.

One major fate of these three-carbon units is gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.commednexus.org By using this compound as a tracer, researchers can quantify the rate at which fructose contributes to the production of new glucose molecules in the liver. Studies have shown that a significant portion of ingested fructose is converted to glucose via this pathway. mednexus.org This flux is critical for maintaining glucose homeostasis. nih.gov

Deuterium metabolic imaging (DMI) using deuterated fructose has demonstrated a higher initial uptake and faster turnover of fructose in the mouse liver compared to glucose. nih.govnih.govresearchgate.netfrontiersin.org These findings highlight the rapid hepatic clearance and conversion of fructose. nih.govnih.govresearchgate.netfrontiersin.org The faster deuterium labeling of water from fructose compared to glucose further supports the higher extraction and turnover rate of fructose in the liver. nih.govnih.govresearchgate.netfrontiersin.org

Another significant pathway for fructose-derived carbons is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid sources. nih.govnih.govmdpi.com Fructose is considered a potent inducer of hepatic DNL. nih.govnih.govuzh.ch The triose phosphates generated from fructolysis can be further metabolized to pyruvate (B1213749) and then to acetyl-CoA, the primary building block for fatty acid synthesis. nih.govnih.gov

This compound tracing allows for the direct measurement of the contribution of fructose to the newly synthesized fatty acid pool. vulcanchem.com These studies have confirmed that fructose robustly supports DNL, even in states of insulin (B600854) resistance. nih.gov The activation of key transcription factors, such as carbohydrate response element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP-1c), by fructose metabolism further enhances the expression of lipogenic enzymes. researchgate.netresearchgate.netnih.gov This direct and indirect stimulation of DNL by fructose is a key area of investigation in the context of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

FindingImplication
Fructose is a more potent inducer of hepatic lipogenesis than glucose. nih.govuzh.chHighlights the significant role of fructose in the development of fatty liver.
Fructose stimulates DNL in an insulin-independent manner. nih.govExplains why high fructose consumption can drive fat accumulation even in insulin-resistant individuals.
Fructose-containing beverages have been shown to increase the basal lipogenic activity of the liver. uzh.chProvides evidence for the real-world impact of dietary choices on liver metabolism.

The metabolic intermediates of fructolysis are integrated into central carbon metabolism, creating a complex interplay with glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Glycolysis: The triose phosphates from fructose metabolism, DHAP and glyceraldehyde-3-phosphate (G3P), are also intermediates in glycolysis. sapientia.ro This allows fructose-derived carbons to enter the glycolytic pathway downstream of the main regulatory step catalyzed by phosphofructokinase, leading to a rapid and unregulated flux towards pyruvate. nih.gov

Pentose Phosphate Pathway (PPP): The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis, including fatty acid synthesis, and for generating precursors for nucleotide synthesis. libretexts.orgkhanacademy.org Fructose-6-phosphate (B1210287), which can be formed from fructose-derived intermediates, can enter the oxidative branch of the PPP. utmb.edu Tracing studies have shown that fructose carbons can be shuttled through the PPP, contributing to the pool of pentose phosphates like ribose-5-phosphate. nih.gov This connection is significant as the NADPH produced is a necessary cofactor for the DNL pathway, which is stimulated by fructose. mdpi.com

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from fructose can enter the mitochondria and be converted to acetyl-CoA, which then enters the TCA cycle for complete oxidation to produce ATP. nih.gov However, when energy stores are high, citrate (B86180) can be exported from the mitochondria to the cytoplasm, where it is converted back to acetyl-CoA for fatty acid synthesis. nih.gov Isotope tracing studies using labeled fructose have helped to quantify the flux of fructose-derived carbons through the TCA cycle versus their diversion to lipogenesis. nih.govresearchgate.net Some studies suggest that in certain cell types, like adipocytes, the presence of fructose may divert glucose carbons away from the TCA cycle. nih.govresearchgate.net

De Novo Lipogenesis (DNL) Pathway Elucidation and Carbon Fate Tracking

Substrate Flux Analysis in Defined Biological Systems using this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. rsc.orgiitd.ac.in The use of stable isotope tracers like this compound is central to MFA, providing the necessary data to resolve intracellular fluxes. oup.comnih.gov

In vitro models, including cell cultures and tissue slices, are fundamental tools for dissecting metabolic pathways in a controlled environment. medchemexpress.com this compound is introduced into the culture medium, and its incorporation into various intracellular metabolites and secreted products is measured over time, often using mass spectrometry. oup.comnih.gov

This approach has been used to study fructose metabolism in various cell types, including hepatocytes, adipocytes, and cancer cells. nih.govresearchgate.net For instance, studies in cultured adipocytes have used labeled glucose to show that the presence of fructose can alter glucose metabolism, diverting it towards oxidation and away from the TCA cycle and fatty acid synthesis. nih.govresearchgate.net Similarly, tracing with labeled fructose in macrophage cell lines has revealed that fructose carbons are utilized in glycolysis and the PPP, with limited entry into the TCA cycle. nih.gov

In Vitro SystemKey Finding with Isotope TracingReference
Human AdipocytesFructose alters glucose metabolism, increasing its oxidation and diverting it from the TCA cycle. nih.govresearchgate.net
Macrophage Cell LinesFructose carbons are metabolized through glycolysis and the PPP with limited shuttling into the TCA cycle. nih.gov
Pancreatic β-cell linesFructose metabolism interacts with glucose-stimulated insulin secretion. researchgate.net

Ex vivo organ perfusion systems provide a bridge between in vitro and in vivo studies, allowing for the investigation of organ metabolism under near-physiological conditions. frontierspartnerships.orgtno-pharma.comfrontiersin.org In this setup, an isolated organ, such as a liver or kidney, is maintained outside the body by perfusing it with a solution containing nutrients and oxygen. mdpi.comnih.gov

The addition of this compound to the perfusate enables researchers to study hepatic fructose metabolism in an intact organ without the confounding influences of systemic metabolism. nih.gov This model is particularly useful for quantifying hepatic fructose uptake, its conversion to glucose and lactate (B86563), and its contribution to DNL in a highly controlled setting. nih.govfrontiersin.org Deuterium metabolic imaging can be combined with ex vivo perfusion to non-invasively monitor the metabolic fate of deuterated fructose in real-time. nih.gov These models are crucial for validating findings from cell culture studies and for pre-clinical assessment of therapeutic interventions targeting fructose metabolism. frontierspartnerships.orgtno-pharma.com

In Vitro Cellular and Tissue Culture Metabolic Tracing

Isotope Kinetic Effects in Fructose-Metabolizing Enzymes

The substitution of hydrogen atoms with deuterium in D-fructose to create this compound provides a powerful tool for investigating the mechanisms of fructose-metabolizing enzymes. This is primarily achieved by studying the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The use of deuterated substrates like this compound can reveal intricate details about enzyme reaction rates and stereochemical pathways.

Deuterium Kinetic Isotope Effects (DKIEs) on Enzyme Reaction Rates and Mechanisms

The replacement of a proton with a deuteron (B1233211) can lead to a decrease in the metabolic rates of deuterated substrates due to the heavier mass of deuterium. nih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a valuable tool for elucidating enzyme mechanisms. researchgate.net The magnitude of the DKIE can provide information about the rate-limiting step of a reaction and whether a carbon-hydrogen bond is broken during this step.

In the context of fructose metabolism, this compound can be used to study enzymes such as fructokinase, aldolase, and phosphofructokinase. vulcanchem.comnih.gov For instance, the metabolism of deuterated glucose to fructose-6-phosphate via glucose-6-phosphate isomerase can exhibit a significant kinetic isotope effect, which may alter the rate of tracer metabolism. researchgate.net

Research has shown that even small DKIEs can be measured. For example, a study on deuterium-based isotopic labeling reported a relatively small KIE of 4-6% for various metabolic products. researchgate.net While system-level impacts of KIEs on metabolic networks are complex and depend on various factors, they are generally lower than what might be expected from measurements on isolated enzymes. nih.govd-nb.info

The table below summarizes the observed effects of deuterium substitution on the kinetics of various enzymes involved in carbohydrate metabolism.

EnzymeSubstrate(s)Observed EffectReference(s)
PhosphofructokinaseD-fructose, Fructose 1-phosphateAltered enzyme kinetics, competitive inhibition at higher concentrations. nih.gov nih.gov
Glucose-6-P Isomerase[2-²H]glucose-6-PSignificant kinetic isotope effect may alter the rate of tracer metabolism. researchgate.net researchgate.net
VariousDeuterated substratesReduced metabolic rates due to the heavier isotope. nih.gov nih.gov
Central Metabolic EnzymesSingly and multiply labeled isotopomersKIEs were measured on five central metabolic enzymes, with effects being cumulative for multiply labeled isotopomers. nih.gov nih.gov
Fructose-bisphosphate aldolaseFructose 1,6-bisphosphateStereospecific removal of the C3 pro-S proton from the substrate. ebi.ac.uk ebi.ac.uk

Stereochemical Course of Enzymatic Reactions Involving Deuterated Fructose

This compound is instrumental in determining the stereochemical course of enzymatic reactions. By tracing the fate of the deuterium labels, researchers can understand the precise three-dimensional arrangement of atoms during substrate binding and catalysis.

For example, studies on aldolases, which are key enzymes in glycolysis that cleave fructose-1,6-bisphosphate, have utilized isotopic labeling to understand their stereospecificity. ebi.ac.uklibretexts.org Fructose-bisphosphate aldolase catalyzes a stereospecific aldol (B89426) condensation, and the use of deuterated substrates can help to elucidate the mechanism of this stereospecificity. researchgate.net Specifically, it has been shown to stereospecifically remove the C3 pro-S proton from the substrate. ebi.ac.uk

Directed evolution has been employed to alter the stereochemical course of the reaction catalyzed by tagatose-1,6-bisphosphate aldolase, demonstrating that the stereospecificity of these enzymes can be modified. researchgate.net

Furthermore, the study of dihydroneopterin aldolase, an enzyme involved in tetrahydrofolate biosynthesis, utilized a deuterated buffer to investigate the stereochemical course of the protonation of an enol intermediate. The analysis revealed that the deuterium was predominantly in the pro-S position in the resulting product, providing crucial insight into the enzyme's mechanism. nih.gov

D Fructose D7 in the Investigation of Metabolic Interconnections and Compartmentation

Assessment of Metabolic Crosstalk Between Key Organs and Tissues (e.g., Liver, Adipose, Muscle)

When D-Fructose-d7 is introduced into a biological system, it is primarily taken up and metabolized by the liver. researchgate.net Here, the deuterium (B1214612) labels can be traced through various pathways. For instance, fructose (B13574) can be converted into glucose (gluconeogenesis), which is then released into the bloodstream. frontiersin.org By measuring the appearance of deuterated glucose in circulation and its subsequent uptake and metabolism in peripheral tissues like muscle and adipose tissue, researchers can quantify the liver's contribution to systemic glucose pools and the utilization of fructose-derived glucose by other organs.

Furthermore, the liver can convert fructose into lipids through de novo lipogenesis (DNL). imrpress.com The deuterium atoms from this compound become incorporated into newly synthesized fatty acids. These deuterated lipids can be packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation, where they are taken up by adipose tissue for storage or by muscle for oxidation. Tracking the flow of these deuterated lipids from the liver to peripheral tissues provides a direct measure of inter-organ lipid flux and communication. bioscientifica.com Studies have shown that high-fructose diets promote hepatic DNL and lipid accumulation. frontiersin.orgnih.gov Using this compound allows for precise quantification of how much of the fatty acid pool in adipose tissue or muscle originates directly from dietary fructose metabolized in the liver.

This approach helps to build a comprehensive picture of how fructose consumption impacts the metabolic relationship between the liver and other key tissues, which is crucial for understanding metabolic diseases where this crosstalk is dysfunctional. frontiersin.org

Table 5.1: Tracking this compound Metabolites to Assess Inter-Organ Crosstalk
Metabolic ProcessPrimary OrganDeuterated Product(s)Destination Organ/TissueMetabolic Insight Gained
GluconeogenesisLiverDeuterated GlucoseMuscle, Adipose Tissue, BrainQuantifies the rate of fructose conversion to glucose and its subsequent utilization by peripheral tissues. frontiersin.org
De Novo Lipogenesis (DNL)LiverDeuterated Fatty Acids, Triglycerides (in VLDL)Adipose Tissue, MuscleMeasures the contribution of fructose to hepatic fat production and its export to other tissues for storage or energy. imrpress.com
Glycolysis / Lactate (B86563) ProductionLiverDeuterated Lactate, Pyruvate (B1213749)Muscle, HeartElucidates the role of the liver in producing circulating lactate from fructose, which can be used as an energy substrate by other organs (Cori cycle).

Study of Carbon Recycling and Substrate Cycling in Metabolic Networks

Substrate cycles, often called futile cycles, occur when two opposing metabolic pathways run simultaneously, resulting in the net consumption of high-energy molecules like ATP. wikipedia.org While once considered wasteful, these cycles are now recognized as important sites of metabolic regulation and heat generation. wikipedia.org this compound is instrumental in quantifying the rates of these cycles in vivo.

A classic example is the cycle between fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP), catalyzed by phosphofructokinase-1 (PFK-1) in the forward (glycolytic) direction and fructose-1,6-bisphosphatase (FBPase) in the reverse (gluconeogenic) direction. uomosul.edu.iq When this compound is metabolized, it forms deuterated F6P and F1,6BP. If both PFK-1 and FBPase are active, the deuterium label will be cycled back and forth between these two intermediates. By using sophisticated mass spectrometry techniques to analyze the isotopic distribution (isotopomers) of these sugar phosphates, researchers can calculate the relative fluxes through both the forward and reverse reactions, thus determining the rate of the substrate cycle.

Carbon recycling is a broader concept where atoms from a substrate are incorporated into a product that can then be reconverted back to the initial substrate or an intermediate of the same pathway. The conversion of fructose to glucose in the liver, which is then released and can be taken back up by the liver, is a form of carbon recycling. Similarly, this compound can be used to trace the flow of carbons through the Krebs cycle (TCA cycle). For example, fructose-derived acetyl-CoA enters the cycle. If intermediates like malate (B86768) or oxaloacetate leave the mitochondria to participate in other pathways (like gluconeogenesis) and then re-enter the cycle, this recycling of carbon skeletons can be tracked by the specific patterns of deuterium labeling in the TCA cycle intermediates. researchgate.net This provides a detailed view of the flexibility and interconnectivity of central carbon metabolism. researchgate.net

Table 5.2: Investigating the Fructose-6-Phosphate / Fructose-1,6-Bisphosphate Substrate Cycle with this compound
Reaction DirectionEnzymeReactionRole of this compound Tracer
Forward (Glycolysis)Phosphofructokinase-1 (PFK-1)Deuterated Fructose-6-Phosphate + ATP → Deuterated Fructose-1,6-Bisphosphate + ADPMeasures the rate of entry into lower glycolysis.
Reverse (Gluconeogenesis)Fructose-1,6-Bisphosphatase (FBPase)Deuterated Fructose-1,6-Bisphosphate + H₂O → Deuterated Fructose-6-Phosphate + PiMeasures the rate of carbon recycling back to the upper glycolytic pathway.
Net Result of Cycling ATP + H₂O → ADP + Pi + Heat
Measurement Principle Simultaneous detection of deuterated F6P and F1,6BP allows for the calculation of the cycling rate, revealing the sensitivity and regulation of this key metabolic branchpoint. uomosul.edu.iq

Elucidation of Metabolic Heterogeneity within Biological Systems using Deuterium Tracers

Metabolic heterogeneity refers to the variation in metabolic activity among different cells within a tissue or between different regions of an organ. columbia.edu This heterogeneity is a hallmark of both normal physiology and disease states, such as cancer. Deuterium tracers like this compound, combined with advanced imaging techniques, provide a way to map these metabolic differences spatially.

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance spectroscopy (MRS) to detect the signals from deuterium-labeled compounds in vivo. frontiersin.orgisotope.com After administration of this compound, DMI can be used to create 3D maps showing the location of the tracer and its downstream metabolites, such as deuterated glucose, lactate, and water. frontiersin.org For example, in a tumor, some regions might rapidly convert this compound to deuterated lactate (a hallmark of the Warburg effect), while other regions might show slower metabolism or conversion to other products. This provides a functional map of metabolic heterogeneity across the tumor. isotope.com

Another powerful approach is imaging mass spectrometry. This technique can analyze the distribution of molecules in a thin slice of tissue with high spatial resolution. By analyzing a tissue sample after this compound administration, it is possible to visualize how the deuterium label is incorporated into various metabolites (e.g., lipids, nucleotides) in different cell types. For instance, one could observe that fructose-derived carbons are primarily used for lipid synthesis in one cell population while being channeled into nucleotide synthesis in an adjacent population. columbia.edu This level of detail is critical for understanding how diverse metabolic functions are compartmentalized within a complex biological system.

Table 5.3: Elucidating Metabolic Heterogeneity with this compound
Type of HeterogeneityBiological ContextAnalytical TechniqueInformation Revealed by this compound
Inter-tumoralCancer ResearchDeuterium Metabolic Imaging (DMI) / MRSDifferent tumors showing varying rates of fructose uptake and conversion to lactate or glucose, indicating diverse metabolic phenotypes. isotope.com
Intra-tumoralCancer ResearchImaging Mass Spectrometry, DMIMapping of metabolic "hotspots" within a single tumor, identifying regions with high rates of fructose-driven biosynthesis (e.g., lipids, nucleotides). columbia.edu
Intra-organLiver PhysiologySpatially-resolved metabolomicsRevealing zonal differences in fructose metabolism across the liver lobule (e.g., periportal vs. pericentral hepatocytes).
Cell-to-cellTissue BiologyImaging Mass SpectrometryObserving how different cell types within a tissue (e.g., epithelial cells vs. fibroblasts) utilize fructose for distinct metabolic purposes. columbia.edu

Advanced Computational and Data Analytical Approaches for D Fructose D7 Tracing Data

Metabolic Network Reconstruction and Constraint-Based Modeling (e.g., Flux Balance Analysis - FBA) Incorporating Isotopic Labeling Data

Metabolic network reconstructions are comprehensive, organism-specific databases that contain all known metabolic reactions. plos.org These reconstructions serve as the foundation for computational models that predict metabolic phenotypes. plos.orgbiorxiv.org The process involves using functional genome annotation and experimental data to build a detailed map of an organism's metabolic capabilities. plos.orgnih.gov

Constraint-based modeling, particularly Flux Balance Analysis (FBA), uses these reconstructions to simulate and predict metabolic flux distributions. nih.govplos.org FBA relies on the fundamental principles of mass conservation and the assumption of a pseudo-steady state for intracellular metabolites. nih.govoup.com By defining an objective function, such as the maximization of biomass production, FBA can calculate a likely state of the metabolic network. nih.govplos.org

The integration of isotopic labeling data from tracers such as D-Fructose-d7 significantly enhances the predictive power of these models. While FBA alone can delineate a range of possible flux distributions, the labeling data provides additional constraints that narrow down the solution space to a more physiologically accurate state. plos.org The isotopic patterns observed in downstream metabolites reflect the specific pathways taken by the deuterated fructose (B13574) carbons. This information is incorporated into the mathematical model, combining stoichiometric constraints with isotope balancing equations to refine flux estimations. nih.govoup.com For instance, the labeling pattern in intermediates like fructose-6-phosphate (B1210287) or in protein-derived amino acids can reveal the relative activity of glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. plos.orgoup.com

This integrated approach allows for a more detailed investigation of metabolic capabilities, helping to identify active pathways and potential metabolic bottlenecks under specific conditions. plos.orgsci-hub.se

¹³C/²H-Metabolic Flux Analysis (MFA) Algorithms and Software Tools for Quantifying Intracellular Reaction Rates

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular reactions. wikipedia.orgmedchemexpress.com It uses stable isotope tracers, including both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled substrates like this compound, to track the flow of atoms through metabolic networks. medchemexpress.comrsc.org The core of MFA involves feeding cells a labeled substrate and then measuring the isotopic enrichment in downstream metabolites using MS or NMR. rsc.orgfrontiersin.org These measured labeling patterns are then computationally fitted to a metabolic model to estimate the intracellular fluxes. researchgate.netcortecnet.com

The use of different tracers can provide complementary information; for example, ¹³C-glucose tracers are often used to resolve upper metabolic pathways, while tracers like ¹³C-glutamine are better for lower metabolism, such as the TCA cycle. cortecnet.com Deuterium-labeled tracers like this compound offer another layer of insight, particularly in studying pathways involving C-H bond breakage.

Numerous software tools have been developed to handle the complex calculations required for MFA. These tools automate the process, from processing raw mass spectral data to estimating fluxes and performing statistical analyses. wikipedia.orgnih.gov They employ various algorithms to solve the non-linear optimization problems inherent in fitting labeling data to a metabolic model. nih.gov

Below is a table of representative software tools used for MFA.

Software ToolDescriptionKey Features
INCA A MATLAB-based tool for both stationary and isotopically non-stationary MFA. rsc.orgucdavis.eduCapable of simulating transient isotope labeling experiments. wikipedia.org
OpenFLUX A MATLAB-based modeling software for ¹³C-MFA. rsc.orgfrontiersin.orgIncludes Elementary Metabolite Unit (EMU) simulation algorithm.
13CFLUX2 A comprehensive software for steady-state ¹³C-MFA. nih.govucdavis.eduEnables analysis of different models and isotopic tracers; includes statistical analysis. nih.gov
ML-Flux A machine learning framework that uses deep learning to quantify fluxes from isotope patterns. nih.govbiorxiv.orgOffers rapid flux computation and can impute missing labeling data. nih.govbiorxiv.org
SUMOFLUX A toolbox designed for targeted ¹³C metabolic flux ratio analysis. frontiersin.orgucdavis.eduIntegrates modeling and machine learning to estimate flux ratios. frontiersin.org
FreeFlux An open-source Python package for both steady-state and transient flux analysis. acs.orgDesigned for time-efficient analysis, particularly for single-carbon substrate metabolism. acs.org

Statistical Modeling and Machine Learning for Interpreting Complex this compound Tracing Experiments

The data generated from this compound tracing experiments can be large and complex, often with non-linear relationships between metabolic fluxes and the resulting isotopic patterns. nih.govbiorxiv.org Traditional MFA methods can be computationally intensive and may struggle with incomplete datasets. nih.gov To address these challenges, statistical modeling and machine learning (ML) approaches are increasingly being applied. nih.govresearchgate.net

Machine learning frameworks, such as the deep learning-based ML-Flux, can be trained on vast datasets of simulated isotope pattern-flux pairs. biorxiv.org This training allows the model to learn the intricate relationship between fluxes and labeling patterns across various metabolic models and tracer types, including ²H-labeled substrates. nih.govbiorxiv.org A key advantage of ML is its speed; once trained, an ML model can compute fluxes much faster than traditional iterative methods. biorxiv.org

These advanced models offer several key capabilities:

Imputation of Missing Data: They can predict the labeling patterns of metabolites that were not measured, for instance, due to low abundance or instability. nih.gov

Enhanced Accuracy: ML models can achieve accuracy comparable to or even exceeding that of conventional MFA software. biorxiv.org

Experimental Design: By analyzing the information content of different tracers, machine learning can help researchers design more informative isotope tracing experiments. biorxiv.org

Isotopic Non-Stationary ¹³C/²H-MFA for Dynamic Metabolic Systems

Classical MFA assumes that the system being studied is at both a metabolic and isotopic steady state, meaning fluxes and labeling patterns are constant over time. sci-hub.sersc.org However, many biological systems are dynamic, with metabolic fluxes changing in response to environmental perturbations or developmental cues. plos.orgrsc.org For these systems, methods that can capture dynamic changes are required.

Isotopically Non-Stationary ¹³C/²H-MFA (INST-MFA) is a powerful technique for analyzing systems that are at a metabolic steady state but have not yet reached an isotopic steady state. researchgate.netnih.gov This is achieved by collecting samples at multiple time points during the transient phase after the introduction of a tracer like this compound. nih.govcreative-proteomics.com INST-MFA provides a richer dataset that can resolve fluxes with greater precision and can also be used to estimate the sizes of intracellular metabolite pools. nih.gov The computational modeling for INST-MFA is more complex, as it must account for the time-dependent changes in isotopic labeling. acs.org

Dynamic Metabolic Flux Analysis (DMFA) extends this further to systems that are not at a metabolic steady state, where the fluxes themselves are changing over time. plos.orgrsc.org This approach is particularly useful for studying processes like cell culture fermentations, where nutrient availability and cellular objectives change throughout the culture. plos.orgcreative-proteomics.com DMFA models often divide the experiment into short time intervals, assuming fluxes are relatively constant within each interval, to approximate the dynamic flux profile. rsc.org These advanced methods are critical for gaining a comprehensive understanding of metabolism in its true, dynamic context. creative-proteomics.com

Future Directions and Emerging Applications of D Fructose D7 in Biochemical Research

Integration of D-Fructose-d7 Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

A systems-level understanding of metabolism requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. uclouvain.bemdpi.com The integration of this compound tracing data with these other omics datasets offers a powerful approach to unravel the complex regulatory networks governing fructose (B13574) metabolism.

By combining this compound tracing with transcriptomics, researchers can correlate changes in metabolic flux with alterations in gene expression. mdpi.com For instance, an increase in the flux of fructose through a specific pathway, as tracked by this compound, can be linked to the upregulation of genes encoding the enzymes in that pathway. This integrated approach can help identify key transcriptional regulators of fructose metabolism and provide a more complete picture of how cells adapt to changes in fructose availability. For example, studies have shown that changes in the expression of genes involved in starch and sucrose (B13894) metabolism can regulate D-Fructose content. frontiersin.org

Similarly, integrating this compound tracing with proteomics can reveal post-transcriptional and post-translational regulatory mechanisms. nih.gov While transcript levels may not always correlate with protein abundance or enzyme activity, proteomics can provide a direct measure of the proteins involved in fructose metabolism. plos.org This can help to explain discrepancies between transcriptomic data and metabolic flux data, offering a more nuanced understanding of metabolic regulation. nih.gov

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a cell or organism. nih.gov When combined with this compound tracing, it allows for the precise mapping of fructose-derived carbons into a wide array of downstream metabolites. nih.govmdpi.com This combined approach has been used to study the effects of fructose on glucose metabolism in adipocytes, revealing that fructose can divert glucose into the serine oxidation pathway. mdpi.com Furthermore, multi-omics approaches are being used to understand the molecular mechanisms of metabolic disorders and the impact of nutritional interventions. frontiersin.org

The ultimate goal of these integrative approaches is to construct comprehensive models of metabolic networks. oup.com By incorporating data from this compound tracing, transcriptomics, proteomics, and metabolomics, researchers can develop predictive models that simulate the flow of metabolites through various pathways under different conditions. These models are invaluable for understanding the systemic effects of altered fructose metabolism in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer. d-nb.inforesearchgate.net

Table 1: Examples of Multi-Omics Integration with this compound Tracing

Omics DataInformation ProvidedIntegrated Insights with this compound Tracing
Transcriptomics Gene expression levelsCorrelates metabolic flux with transcriptional regulation of metabolic enzymes. mdpi.com
Proteomics Protein abundance and post-translational modificationsIdentifies the actual enzymatic machinery and regulatory protein modifications driving fructose metabolism. plos.org
Metabolomics Global or targeted metabolite profilesMaps the downstream fate of fructose carbons and identifies novel metabolic products. nih.govmdpi.com
Genomics Genetic variationsLinks genetic predispositions to alterations in fructose metabolic capacity. uclouvain.be

Development of Novel Deuterated Fructose Analogs and Derivatized Tracers

While this compound is a powerful tool, the development of novel deuterated fructose analogs and derivatized tracers can provide even more specific and detailed information about fructose metabolism. These new tracers can be designed to probe specific enzymes or pathways, or to be more easily detected by analytical instruments.

One area of development is the synthesis of fructose analogs with deuterium (B1214612) labels at specific positions. For example, a fructose molecule labeled only at the C1 position could be used to specifically track the initial steps of fructolysis. By comparing the metabolic fate of different position-specific labeled fructoses, researchers can gain a more detailed understanding of the branching points and fluxes within the fructose metabolic network.

Another promising direction is the development of derivatized fructose tracers. mdpi.com Chemical derivatization can be used to enhance the analytical properties of fructose, such as its ionization efficiency in mass spectrometry or its chromatographic separation. biorxiv.orgnih.gov For example, methylation is a derivatization method that has been shown to improve the accuracy and precision of oxygen isotope analysis of individual carbohydrates. researchgate.net Isotope-coded derivatization involves tagging metabolites with reagents that introduce a stable isotope, which can improve quantification accuracy in mass spectrometry. mdpi.com

Furthermore, the creation of fluorinated fructose analogs, such as [18F]4-fluoro-4-deoxyfructose ([18F]4-FDF), has shown potential for in vivo imaging of fructose metabolism using positron emission tomography (PET). snmjournals.orgsnmjournals.org These radiotracers allow for the non-invasive, quantitative imaging of fructolytic activity in whole organisms, which could have significant clinical applications for diagnosing and monitoring diseases associated with altered fructose metabolism. snmjournals.org

The development of these novel tracers, in conjunction with advanced analytical techniques, will enable researchers to ask more sophisticated questions about the spatial and temporal regulation of fructose metabolism.

Advancements in Analytical Instrumentation for Enhanced Sensitivity and Spatial Resolution in Deuterated Metabolite Detection

The ability to detect and quantify deuterated metabolites is critically dependent on the capabilities of analytical instrumentation. Continuous advancements in technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of sensitivity and spatial resolution, enabling more detailed studies of this compound metabolism. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) and Orbitrap instruments, have transformed the field of metabolomics. acs.org These instruments provide high mass accuracy and resolution, allowing for the confident identification and quantification of deuterated metabolites even in complex biological matrices. researchgate.netacs.org The sensitivity of modern MS instruments allows for the detection of low-abundance metabolites, providing a more comprehensive view of the metabolic network. nih.gov For this compound, mass spectrometry can distinguish its molecular ion at m/z 187 from the m/z 180 of natural fructose. vulcanchem.com

Deuterium Metabolic Imaging (DMI): Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance imaging (MRI) to map the in vivo metabolism of deuterium-labeled substrates. nih.govyale.edu DMI has the potential to provide spatially resolved information on metabolic fluxes, offering insights into tissue-specific differences in fructose metabolism. researchgate.net Recent advancements in DMI include the use of higher magnetic field strengths and novel acquisition sequences, which have significantly improved both sensitivity and spatial resolution. yale.edumedrxiv.org For instance, the use of balanced steady-state free precession (bSSFP) has enabled higher resolution dynamic 3D DMI of the human brain. medrxiv.org However, achieving sufficient spatial resolution for clinical applications remains a major challenge. nih.govmirasmart.com

Table 2: Advancements in Analytical Techniques for Deuterated Metabolite Detection

Analytical TechniqueKey AdvancementsImpact on this compound Research
Mass Spectrometry (MS) High-resolution analyzers (e.g., Q-TOF, Orbitrap), improved ionization sources, advanced data analysis software. researchgate.netacs.orgIncreased sensitivity and specificity for detecting and quantifying this compound and its metabolites in complex samples. nih.govneogen.com
Nuclear Magnetic Resonance (NMR) Higher field magnets, cryogenic probes, advanced pulse sequences. nih.govEnhanced resolution and sensitivity for structural elucidation and flux analysis of deuterated compounds.
Deuterium Metabolic Imaging (DMI) Higher magnetic fields (e.g., 7T), advanced pulse sequences (e.g., bSSFP), improved coil designs. yale.edumedrxiv.orgEnables non-invasive, spatially resolved imaging of this compound metabolism in vivo, with potential clinical applications. nih.govacs.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Improved automation, reduced back-exchange, integration with other techniques. acs.orgProvides insights into protein dynamics and interactions upon fructose binding or metabolic changes.

The continued development of these analytical technologies will be crucial for realizing the full potential of this compound as a tracer in biochemical research. The ability to detect metabolites with higher sensitivity and to visualize their distribution within tissues and cells will undoubtedly lead to new discoveries about the role of fructose in health and disease.

Q & A

Q. What analytical techniques are most reliable for quantifying D-Fructose-d7 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. To ensure accuracy, isotopic purity must be validated using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) prior to experiments. Calibration curves should incorporate matrix-matched standards to account for ion suppression/enhancement effects .

Q. How should this compound be prepared to avoid isotopic dilution in metabolic flux studies?

Use ultra-pure solvents and rigorously deionized water during dissolution. Pre-treat experimental systems (e.g., cell cultures or animal models) with a deuterium-free medium for 24–48 hours before introducing this compound. Monitor background deuterium levels via blank samples to correct for natural abundance .

Q. What are the critical controls for ensuring reproducibility in tracer studies using this compound?

  • Negative controls : Use non-deuterated fructose to distinguish isotopic effects.
  • Technical replicates : Run triplicate samples to assess instrument variability.
  • Biological replicates : Include ≥3 independent experiments to account for inter-subject variability.
    Statistical tools like ANOVA or mixed-effects models are recommended for data analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data generated using this compound versus other isotopic tracers (e.g., 13C-glucose)?

Discrepancies often arise from isotopic effects altering enzyme kinetics or compartmentalization. To address this:

  • Conduct parallel experiments with multiple tracers and compare pathway-specific incorporation rates.
  • Use computational modeling (e.g., isotopic non-stationary metabolic flux analysis) to reconcile differences in tracer behavior .

Q. What methodological considerations are essential for longitudinal studies tracking this compound metabolism in vivo?

  • Sampling frequency : Collect time-points aligned with the compound’s half-life (e.g., every 30 minutes for acute studies).
  • Tissue-specific analysis : Use organ-specific biopsies or imaging techniques (e.g., PET with deuterium probes) to capture spatial metabolic heterogeneity.
  • Data normalization : Correct for deuterium loss via respiration or excretion using kinetic models .

Q. How can isotopic interference be minimized when integrating this compound data with multi-omics datasets (e.g., proteomics or transcriptomics)?

  • Sample separation : Process aliquots for isotopic and omics analyses independently to prevent cross-contamination.
  • Batch correction : Apply computational tools like ComBat to adjust for batch effects introduced by deuterium labeling.
  • Pathway enrichment analysis : Use platforms like MetaboAnalyst to map isotopic incorporation rates onto metabolic networks .

Methodological Challenges and Solutions

Q. How do deuterium kinetic isotope effects (KIEs) impact the interpretation of this compound tracer data?

Deuterium KIEs can slow enzymatic reactions (e.g., by 2–10% for C-D vs. C-H bonds), leading to underestimation of metabolic fluxes. Mitigation strategies include:

  • Calibrating flux models with KIE correction factors derived from in vitro enzyme assays.
  • Comparing results with 13C-labeled fructose to isolate isotopic effects .

Q. What statistical approaches are optimal for analyzing low-abundance this compound signals in complex biological matrices?

  • Signal thresholding : Exclude peaks with signal-to-noise ratios <10.
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions.
  • Machine learning : Deploy random forest models to distinguish true signals from noise in high-throughput datasets .

Data Reporting and Validation

Q. What metadata should accompany publications using this compound to ensure replicability?

  • Isotopic purity (%) and vendor certification details.
  • LC-MS/MS parameters (e.g., collision energy, retention time windows).
  • Raw data repositories (e.g., Metabolomics Workbench) with accession numbers .

Q. How can researchers validate hypothesized metabolic pathways identified via this compound tracing?

  • Genetic knockout models : Disrupt candidate enzymes and measure tracer accumulation.
  • Stable isotope-resolved metabolomics (SIRM) : Combine this compound with 15N-ammonium chloride to track nitrogen incorporation into downstream metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.